molecular formula C18H24N2 B1334720 4,4'-Di-tert-butyl-2,2'-bipyridine CAS No. 72914-19-3

4,4'-Di-tert-butyl-2,2'-bipyridine

Cat. No. B1334720
CAS RN: 72914-19-3
M. Wt: 268.4 g/mol
InChI Key: TXNLQUKVUJITMX-UHFFFAOYSA-N
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Description

4,4'-Di-tert-butyl-2,2'-bipyridine is a bipyridyl ligand that has been synthesized and characterized in various studies. It is a derivative of 2,2'-bipyridine with tert-butyl groups attached at the 4 and 4' positions, which increases its solubility and modifies its electronic properties. This ligand is particularly interesting due to its potential applications in coordination chemistry and materials science, such as in the formation of metal complexes with diverse chemical and physical properties .

Synthesis Analysis

The synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine has been achieved through a nickel-catalyzed dimerization process. This method couples parent 2-chlorpyridines using manganese powder as the terminal reductant. The synthesis is ligand-free and provides an efficient route to produce this important bipyridyl ligand . Additionally, the synthesis of related ligands with tert-butyl substituents has been reported, which also shows the versatility of the synthetic methods in producing various substituted bipyridines .

Molecular Structure Analysis

The molecular structure of 4,4'-di-tert-butyl-2,2'-bipyridine and its complexes has been determined by X-ray structure analysis. The introduction of tert-butyl groups at the 4,4' positions leads to a sterically demanding ligand that can influence the packing and the overall structure of the resulting complexes. For example, in the case of the copper complex, two different polymorphic forms have been isolated, demonstrating the impact of the tert-butyl substituents on the crystallization and packing of the molecules .

Chemical Reactions Analysis

The 4,4'-di-tert-butyl-2,2'-bipyridine ligand has been used to form various metal complexes, including those with ruthenium and iron. The introduction of tert-butyl substituents enhances the electron-donating properties of the ligand, which can significantly affect the chemical and electrochemical properties of the complexes . Furthermore, the ligand's steric bulk has been shown to prevent certain types of recombination reactions, as seen in the context of dye-sensitized solar cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4'-di-tert-butyl-2,2'-bipyridine and its complexes are influenced by the tert-butyl substituents. These groups increase the solubility of the ligand and its complexes, which is beneficial for various applications. The electron-releasing nature of the tert-butyl groups also affects the redox properties of the complexes, as evidenced by cyclic voltammetry data. The complexes have been characterized by various spectroscopic techniques, including UV-vis and NMR spectroscopy, which provide insights into their electronic structures .

Scientific Research Applications

Application 1: Catalyst for Epoxidation of Cyclooctene

  • Summary of Application : 4,4’-Di-tert-butyl-2,2’-bipyridine is used as a ligand in the synthesis of an oxidovanadium (IV) complex, which is then used as a catalyst for the epoxidation of cyclooctene .
  • Methods of Application : The oxidovanadium (IV) complex is synthesized by reacting 4,4’-Di-tert-butyl-2,2’-bipyridine with vanadium oxychloride. This complex is then used to catalyze the epoxidation of cyclooctene in the presence of tert-butyl hydroperoxide .
  • Results or Outcomes : The use of this catalyst allows for the efficient epoxidation of cyclooctene .

Application 2: Iron-Catalyzed Ortho-Allylation of 1-Arylpyrazoles

  • Summary of Application : 4,4’-Di-tert-butyl-2,2’-bipyridine is used as a ligand in iron-catalyzed ortho-allylation of 1-arylpyrazoles via C-H activation .
  • Methods of Application : The ligand is used in conjunction with an iron catalyst to facilitate the ortho-allylation of 1-arylpyrazoles .
  • Results or Outcomes : This method allows for the efficient and selective allylation of 1-arylpyrazoles .

Application 3: Iridium-Catalyzed Borylation of Arenes

  • Summary of Application : 4,4’-Di-tert-butyl-2,2’-bipyridine is used as a ligand in the iridium-catalyzed borylation of arenes .
  • Methods of Application : The ligand is used in conjunction with an iridium catalyst to facilitate the borylation of arenes .
  • Results or Outcomes : This method allows for the efficient and selective borylation of arenes .

Application 4: Iridium-Catalyzed Synthesis of Arylboronic Acids and Aryl Trifluoroborates

  • Summary of Application : 4,4’-Di-tert-butyl-2,2’-bipyridine is used as a ligand in the iridium-catalyzed synthesis of arylboronic acids and aryl trifluoroborates .
  • Methods of Application : The ligand is used in conjunction with an iridium catalyst to facilitate the synthesis of arylboronic acids and aryl trifluoroborates .
  • Results or Outcomes : This method allows for the efficient and selective synthesis of arylboronic acids and aryl trifluoroborates .

Application 5: Nickel-Catalyzed Hydroxycarboxylation of 1,2-Dienes by Reaction Carbon Dioxide and Oxygen

  • Summary of Application : 4,4’-Di-tert-butyl-2,2’-bipyridine is used as a ligand in the nickel-catalyzed hydroxycarboxylation of 1,2-dienes by reaction carbon dioxide and oxygen .
  • Methods of Application : The ligand is used in conjunction with a nickel catalyst to facilitate the hydroxycarboxylation of 1,2-dienes by reaction carbon dioxide and oxygen .
  • Results or Outcomes : This method allows for the efficient and selective hydroxycarboxylation of 1,2-dienes .

Application 6: Synthesis of Bipyridinium Trifluoromethanesulfonate

  • Summary of Application : 4,4’-Di-tert-butyl-2,2’-bipyridine is used in the synthesis of 4,4’-Di-tert-butyl-2,2’-bipyridinium trifluoromethanesulfonate .
  • Methods of Application : The compound is synthesized by stirring 4,4’-Di-tert-butyl-2,2’-bipyridine with scandium (III) trifluoromethanesulfonate in acetonitrile, followed by precipitation with diethyl ether .
  • Results or Outcomes : This method provides a safe and simple way to obtain mono-protonated bipyridinium trifluoromethanesulfonate without the direct use of trifluoromethanesulfonic acid .

Application 7: Nickel-Catalyzed Decarboxylation of Block Copolymers

  • Summary of Application : 4,4’-Di-tert-butyl-2,2’-bipyridine is used as a ligand in the nickel-catalyzed decarboxylation of block copolymers .
  • Methods of Application : The ligand is used in conjunction with a nickel catalyst to facilitate the decarboxylation of block copolymers .
  • Results or Outcomes : This method allows for the efficient and selective decarboxylation of block copolymers .

Safety And Hazards

The compound is classified as Acute Tox. 3 Dermal - Acute Tox. 3 Oral. It is combustible and can cause acute toxic effects .

Future Directions

The compound has potential applications in various fields due to its ability to act as a ligand in chemical reactions . It can be used in the synthesis of oxidovanadium (IV) complex, which is used as a catalyst for the epoxidation of cyclooctene . It also enables nickel-catalyzed cross-electrophile couplings of diverse aryl and alkyl halides , suggesting its potential use in the development of new synthetic methodologies.

properties

IUPAC Name

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNLQUKVUJITMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Di-tert-butyl-2,2'-bipyridine

CAS RN

72914-19-3
Record name 4,4'-Di-tert-butyl-2,2'-bipyridyl
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Synthesis routes and methods

Procedure details

In a one-liter, three-neck flask, equipped with a stirrer and dropping funnel, was prepared one mole of sodamide (23.0 g of sodium and iron catalyst) in 700 cc of liquid ammonia. The ammonia was replaced with 589.7 g (4.37 moles) of 4-t-butylpyridine. The mixture was heated to 135° C. at which time the purple reaction mixture began evolving hydrogen. The reaction was continued for 3.1 hours at 135°-149° C. until hydrogen evolution became slow. The reaction mixture was cooled to 100° C. and hydrolyzed with 100 cc of water. The oil layer was separated at 40° C. The aqueous layer was extracted with 50 cc of xylene. The oil layer and xylene extract were charged to a Vigreaux column for distillation. Xylene and about 300 g of unreacted 4-t-butylpyridine were distilled under vacuum. The residue was cooled to room temperature, allowing 4,4'-di-(t-butyl)-2,2'-bipyridyl to crystallize. It was filtered and washed with acetone to give 66.4 g of 4,4'-di-(t-butyl)-2,2'-bipyridyl with a melting point of 159°-160° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,610
Citations
S Kodama, A Nomoto, S Yano, M Ueshima… - Inorganic …, 2011 - ACS Publications
Two novel heterotetranuclear complexes [V 2 O 2 (μ-MeO) 2 (μ-WO 4 ) 2 (4,4′- t Bubpy) 2 ] (1) and [V 2 O 2 (μ-MeO) 2 (μ-MoO 4 ) 2 (4,4′- t Bubpy) 2 ] (2) were synthesized, and the …
Number of citations: 20 pubs.acs.org
KJH Young, SK Meier, JM Gonzales, J Oxgaard… - …, 2006 - ACS Publications
The more electron-rich, thermally, air, and protic stable, cyclometalated Pt(II)(NNC) trifluoroacetate complex (3) (NNC = κ 3 -6-phenyl-4,4‘-di-tert-butyl-2,2‘-bipyridine) was synthesized …
Number of citations: 67 pubs.acs.org
IS Fomenko, S Vincendeau, E Manoury, R Poli… - Polyhedron, 2020 - Elsevier
The interaction of vanadium(III) chloride (VCl 3 ) with 4,4′-di-tert-butyl-2,2′-bipyridine (dbbpy) in air resulted in the monomeric oxidovanadium(IV) complex [VOCl 2 (dbbpy)(H 2 O)] (1) …
Number of citations: 13 www.sciencedirect.com
TR Amarante, P Neves, C Tome, M Abrantes… - Inorganic …, 2012 - ACS Publications
The reaction of [MoO 2 Cl 2 (di-tBu-bipy)] (1) (di-tBu-bipy = 4,4′-di-tert-butyl-2,2′-bipyridine) with water at 100–120 C in a Teflon-lined stainless steel autoclave, in an open reflux …
Number of citations: 49 pubs.acs.org
TR Amarante, P Neves, FAA Paz, M Pillinger… - Inorganic Chemistry …, 2012 - Elsevier
The dinuclear complex [Mo 2 O 6 (di-tBu-bipy) 2 ] (1) (di-tBu-bipy=4,4′-di-tert-butyl-2,2′-bipyridine) was obtained as a minor product of the hydrothermal reaction of MoO 3 and di-tBu-…
Number of citations: 28 www.sciencedirect.com
S Losse, H Görls, R Groarke, JG Vos, S Rau - 2008 - Wiley Online Library
This report describes a new route for the fast, economical and effective one‐step synthesis and facile workup procedure of 4,4′‐dicyano‐2,2′‐bipyridine (dnbpy) and its …
AS Batsanov, IAI Mkhalid, TB Marder - … Crystallographica Section E …, 2007 - scripts.iucr.org
The title structure, C18H24N2·C6F6, comprises mixed stacks of alternating 4,4′-di-tert-butyl-2,2′-bipyridine and hexafluorobenzene molecules, both lying on crystallographic mirror …
Number of citations: 13 scripts.iucr.org
TR Amarante, FAA Paz, S Gago, IS Gonçalves… - Molecules, 2009 - mdpi.com
The oxodiperoxo complex MoO(O 2 ) 2 (tbbpy) (tbbpy = 4,4'-di-tert-butyl-2,2'-bipyridine) was isolated from the reaction of MoO 2 Cl 2 (tbbpy) in water under microwave-assisted heating …
Number of citations: 21 www.mdpi.com
KT Wan, CM Che, KC Cho - Journal of the Chemical Society, Dalton …, 1991 - pubs.rsc.org
The complex [Pt(dtbipy)(CN)2](dtbipy = 4,4′-di-tert-butyl-2,2′-bipyridine) has a long-lived intra-ligand (ππ*)3 excited state in fluid solutions (room-temperature lifetime at infinite …
Number of citations: 58 pubs.rsc.org
SÖ Yıldırım, M Akkurt, N Safari, V Amani… - … Section E: Structure …, 2008 - scripts.iucr.org
In the title compound, [AuCl2(C9H12N)2][AuCl4]·C2H3N, there is a mirror plane passing through Au and the central C—C bond of the bipyridyl ligand in the cation, and through Au and …
Number of citations: 10 scripts.iucr.org

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